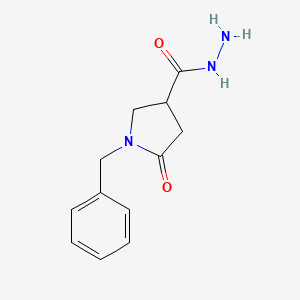

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide involves several steps. One common method includes the reaction of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified through recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.

Análisis De Reacciones Químicas

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Drug Development

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide serves as an important intermediate in the synthesis of several pharmaceutical agents. It has shown promise in the development of:

- Analgesics : Compounds derived from this structure have been explored for their pain-relieving properties.

- Anti-inflammatory Drugs : Its derivatives are being investigated for their potential to reduce inflammation.

Neuropharmacological Research

Research indicates that this compound may act as an inhibitor of the BACE-1 enzyme, which is significant in Alzheimer's disease pathology. In vitro studies have demonstrated sub-micromolar activity against BACE-1, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Enzyme Inhibition Studies

The compound is utilized in studies focused on enzyme inhibition, particularly concerning oxidative stress pathways. It has been shown to activate the Nrf2 pathway, enhancing the expression of antioxidant genes. This property suggests its potential use in developing treatments for conditions associated with oxidative stress.

Organic Synthesis

This compound functions as a building block in organic synthesis. It facilitates the creation of complex molecules, which are essential in various chemical reactions and syntheses within academic and industrial settings .

Material Science

In material science, this compound is explored for its applications in the development of polymers. Its incorporation into materials can enhance properties such as strength and durability, making it valuable for industrial applications .

Cosmetic Formulations

The compound's potential skin benefits have led to its inclusion in cosmetic formulations aimed at improving skin texture and appearance. This application highlights its versatility beyond traditional medicinal uses .

Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against A549 human lung adenocarcinoma cells. The results indicated significant reductions in cell viability, suggesting that structural modifications can enhance efficacy while minimizing toxicity to non-cancerous cells:

| Compound | Viability (%) | Significance |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | p < 0.05 |

| 3,5-Dichloro derivative | 21.2 | p < 0.001 |

This study underscores the importance of structural variations in optimizing anticancer activity.

Neuropharmacological Insights

Research has also suggested that similar compounds may serve as effective non-nucleoside reverse transcriptase inhibitors for HIV treatment, showcasing their versatility in addressing a range of health issues .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide can be compared with other similar compounds, such as:

1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar structure but lacks the hydrazide group, leading to different reactivity and applications.

1-Benzyl-5-oxo-3-pyrrolidinecarboxamide: This compound has an amide group instead of a hydrazide group, resulting in different chemical properties and uses.

Actividad Biológica

1-Benzyl-5-oxo-3-pyrrolidinecarbohydrazide (CAS No. 368429-72-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which may contribute to its interaction with various biological targets. The molecular formula is C_{12}H_{14N_4O with a molecular weight of approximately 230.27 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth in certain cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit enzymes associated with inflammatory responses or modulate pathways involved in cell proliferation.

Antimicrobial Activity

A study conducted by Voskiene et al. (2012) evaluated the antimicrobial properties of several hydrazone derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Research

In a preliminary study assessing the anticancer activity of various pyrrolidine derivatives, this compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Anti-inflammatory Effects

Research has also indicated that this compound can modulate inflammatory cytokines in vitro. A study found that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSIPQGQQCXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377319 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368429-72-5 | |

| Record name | 1-benzyl-5-oxo-3-pyrrolidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.